molecular formula C9H12O2 B8024695 3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione

Cat. No.: B8024695
M. Wt: 152.19 g/mol
InChI Key: LTDAJLUBCHLYMI-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is a bicyclic compound with the molecular formula C₉H₁₂O₂. It is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system with two ketone groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . This method allows for the formation of the bicyclic structure with the desired ketone functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo[410]heptane-2,4-dione depends on its specific application and the derivatives being studiedThe bicyclic structure and ketone functionalities allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is unique due to its specific bicyclic structure with dimethyl substitutions, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is a bicyclic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂O₂
  • IUPAC Name : this compound
  • Functional Groups : Two ketone groups located at the 2 and 4 positions of the bicyclic structure.

The compound's bicyclic nature and the presence of ketone functionalities contribute to its reactivity and potential biological effects.

Biological Activity

Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial and antifungal properties.
  • Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of Staphylococcus aureus
AntifungalActivity against Candida albicans
AnticancerInhibition of cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes:

  • Cyclization Reaction : Reacting 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide.
  • Hydrolysis and Decarboxylation : Following the cyclization, hydrolysis and decarboxylation steps are performed to yield the final compound.

This synthetic route highlights the importance of optimizing reaction conditions to enhance yield and purity.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various derivatives of bicyclic compounds similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a promising avenue for further exploration in drug development.

Anticancer Activity Research

In vitro studies assessed the anticancer potential of derivatives derived from this compound against several cancer cell lines. The findings demonstrated that certain derivatives inhibited cell growth effectively, indicating their potential as anticancer agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Reactivity with Biological Targets : The ketone groups may participate in nucleophilic attacks or form adducts with biological macromolecules.
  • Influence on Cellular Pathways : By inhibiting specific enzymes or receptors, these compounds can alter metabolic pathways leading to therapeutic effects.

Table 2: Comparison with Related Compounds

Compound NameStructure TypeKey Differences
Bicyclo[4.1.0]heptane-2,4-dioneLacks dimethyl substitutionsLess reactive
Bicyclo[4.3.0]nonane-2,4-dioneLarger ring systemDifferent chemical properties
Bicyclo[4.4.0]decane-2,4-dioneLarger ring systemDifferent reactivity profile

Properties

IUPAC Name

3,3-dimethylbicyclo[4.1.0]heptane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)7(10)4-5-3-6(5)8(9)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDAJLUBCHLYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC2CC2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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